molecular formula C21H22N2O2 B14176616 N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide CAS No. 883954-41-4

N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide

Cat. No.: B14176616
CAS No.: 883954-41-4
M. Wt: 334.4 g/mol
InChI Key: NUMGXOOOAAAGLX-UHFFFAOYSA-N
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Description

N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization to introduce the butanamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can significantly impact their biological activities and applications.

Scientific Research Applications

N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide stands out due to its unique quinoline core structure, which imparts distinct electronic and steric properties

Properties

CAS No.

883954-41-4

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide

InChI

InChI=1S/C21H22N2O2/c1-4-8-18(24)22-21-19(15-10-7-9-14(2)13-15)20(25)16-11-5-6-12-17(16)23(21)3/h5-7,9-13H,4,8H2,1-3H3,(H,22,24)

InChI Key

NUMGXOOOAAAGLX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC(=C3)C

solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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